molecular formula C8H8N2 B182595 2-Amino-2-phenylacetonitrile CAS No. 110066-41-6

2-Amino-2-phenylacetonitrile

Cat. No. B182595
M. Wt: 132.16 g/mol
InChI Key: JTIHSSVKTWPPHI-UHFFFAOYSA-N
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Description

2-Amino-2-phenylacetonitrile is a nitrile that is phenylacetonitrile in which one of the alpha-hydrogens is replaced by an amino group . It is a nitrile and a primary amino compound . It is functionally related to a phenylacetonitrile .


Synthesis Analysis

The synthesis of 2-Amino-2-phenylacetonitrile has been reported in the literature. For instance, a novel method for the synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 was established . A yield as high as 87.9% was received when the reaction was conducted on a fixed-bed reactor .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-phenylacetonitrile is C8H8N2 . The molecular weight is 132.16 .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-2-phenylacetonitrile have been studied. For example, the hydrolysis of phenylacetonitrile is significantly accelerated and the hydrolysis mechanism of the system is similar to Scheme 1.3, but the alkyl group is replaced by a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-phenylacetonitrile include a melting point of 55 °C . It has a density of 1.100±0.06 g/cm3 .

Scientific Research Applications

  • Stereoselective Synthesis : 2-Amino-2-phenylacetonitrile can be synthesized in a stereoselective manner using a two-step sequence involving hydrocyanation of imines and quaternization with alkylating or acylating reagents. This process is influenced by a remote sulfinyl group, which controls stereoselectivity through conformational preferences (Ruano et al., 2007).

  • Chemical Reactions and Additions : Phenylacetonitrile, a related compound, reacts under phase transfer catalysis conditions with substituted propenylarenes via the Michael addition pathway, yielding substituted 4-aryl-2-phenylbutyronitriles (Lasek & Mąkosza, 1993).

  • NMR Determination of Enantiomeric Purity : α-Amino-α-trifluoromethyl-phenylacetonitrile, a derivative of 2-amino-2-phenylacetonitrile, serves as a potential reagent for determining the enantiomeric purity of chiral acids using 19F NMR (Koóš & Mosher, 1993).

  • Catalytic Hydrolysis : Arylacetonitrilase from Alcaligenes faecalis can hydrolyze arylacetonitriles like phenylacetonitrile to corresponding carboxylic acids. The amino acid residue Phe-140 was identified as a key determinant of this enzyme's catalytic efficiency (Kim et al., 2020).

  • Conversion to Primary Amines : β-phenylethylamine, an intermediate in medicine and chemical industries, can be synthesized by reducing phenylacetonitrile, showcasing the compound's role in organic synthesis (Wei-fang, 2013).

  • Formation in Drinking Water Disinfection : Phenylacetonitrile has been identified as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water, indicating its formation in certain chemical processes (Ma et al., 2016).

  • Biosynthesis in Plant Defense : Phenylacetonitrile is emitted as a volatile compound from plants like Fallopia sachalinensis when damaged by insect feeding, suggesting its role in plant defense mechanisms (Noge & Tamogami, 2013).

  • Use in Amino Acid Synthesis : The compound has been used in the synthesis of amino acids like p-methoxybenzyloxycarbonyl amino acids (Chen, Weng, & Wang, 1987).

  • Selective Mono-Methylation : It can be selectively mono-methylated to 2-phenyl propionitrile, which is important in pharmaceutical applications (Venkatesan & Singh, 2002).

  • Role in Locust Defense : Phenylacetonitrile in locusts acts as an olfactory aposematic signal and cyanide precursor, contributing to antipredator defense (Wei et al., 2019).

  • Catalysis in Drug Synthesis : It is a key compound in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017).

Safety And Hazards

2-Amino-2-phenylacetonitrile is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 2-Amino-2-phenylacetonitrile research could involve the development of new methods for their preparation . The environmental pressure provides a strong incentive to search for an environmentally friendly process to prepare phenylacetonitrile . The utilization of β-enaminonitriles for the synthesis of different substituent 4-aminopyrimidines is rarely described . Therefore, an efficient method is desired for the synthesis of various β-enaminonitriles, 4-aminopyrimidines and their derivatives .

properties

IUPAC Name

2-amino-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIHSSVKTWPPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871426
Record name Amino(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylacetonitrile

CAS RN

16750-42-8
Record name 16750-42-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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